molecular formula C13H20N2O4S B7055141 Furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone

Cat. No.: B7055141
M. Wt: 300.38 g/mol
InChI Key: TWZYYQCRKNAKDO-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone: is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine ring, and a methylsulfonyl group

Properties

IUPAC Name

furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-20(17,18)11-3-5-14-6-8-15(9-7-14)13(16)12-4-2-10-19-12/h2,4,10H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZYYQCRKNAKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-dihydro-2,6-dimethyl-4-(3-methylsulfonylpropyl)piperazine.

  • Piperazine Introduction: The piperazine ring is often introduced via nucleophilic substitution reactions.

  • Methylsulfonyl Group Addition: The methylsulfonyl group can be added using sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the piperazine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving elevated temperatures and the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Reduced piperazine derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving inflammation and infection. Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone: Similar structure but lacks the methylsulfonyl group.

  • Furan-2-carboxylic acid derivatives: Related compounds with different functional groups.

Uniqueness: Furan-2-yl-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

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